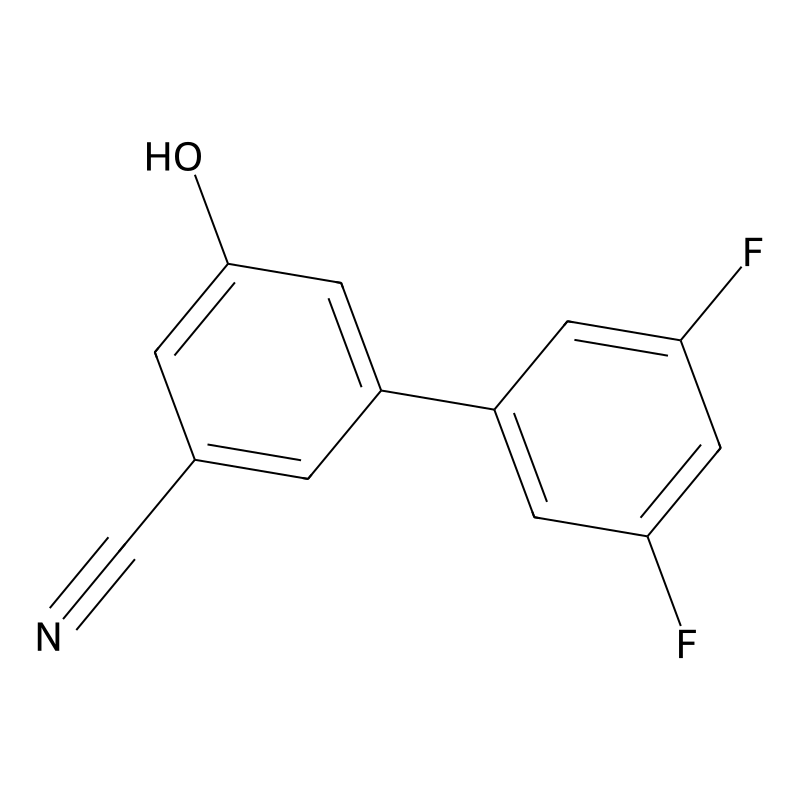

3-Cyano-5-(3,5-difluorophenyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential in Drug Discovery

One of the most promising research areas for 3-CDFPP is drug discovery. Studies suggest it possesses various biological activities, making it a potential candidate for developing new therapeutic agents [1]. Research has explored its potential for:

- Anti-cancer properties: 3-CDFPP has been shown to exhibit cytotoxicity (toxic to cells) against various cancer cell lines [1]. Further investigations are underway to understand its mechanisms of action and potential for cancer treatment.

- Anti-inflammatory properties: Studies suggest 3-CDFPP might possess anti-inflammatory properties [1]. This opens avenues for research into its potential application in treating inflammatory diseases.

- Other therapeutic applications: Research is ongoing to explore the potential of 3-CDFPP in other therapeutic areas, such as neurodegenerative diseases and infectious diseases [1].

Source

[1] 3-Cyano-5-(3,5-difluorophenyl)phenol, 95% Smolecule:

Applications in Material Science

Beyond drug discovery, 3-CDFPP's unique properties hold promise for applications in material science. Research suggests its potential use in developing:

- Functional materials: The compound's structure and properties might be suitable for creating functional materials with specific applications in electronics, optics, or sensors [1].

3-Cyano-5-(3,5-difluorophenyl)phenol is an organic compound notable for its structural features, including a cyano group (-CN) and a difluorophenyl group attached to a phenolic ring. This compound is characterized by its molecular formula and a molecular weight of approximately 235.21 g/mol. The presence of the cyano group contributes to its reactivity, while the difluorophenyl moiety enhances its potential biological activity and interaction with other chemical entities .

- Oxidation: This involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation can lead to products like quinones.

- Reduction: In this reaction, hydrogen is added, or oxygen is removed, typically using reducing agents such as lithium aluminum hydride or sodium borohydride. This can yield alcohols or amines from the original compound.

- Substitution: This involves replacing one functional group with another under specific conditions, often using nucleophiles or electrophiles. Common reagents for substitution include sodium methoxide in methanol .

Research into the biological activity of 3-Cyano-5-(3,5-difluorophenyl)phenol suggests potential applications in medicinal chemistry. Studies indicate that it may exhibit antimicrobial and anticancer properties, making it a candidate for further exploration in drug development. Its mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors that modulate cellular processes .

The synthesis of 3-Cyano-5-(3,5-difluorophenyl)phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method allows for the efficient construction of complex aryl structures with high yields.

In industrial settings, large-scale production may utilize automated reactors and continuous flow systems to enhance yield and purity while optimizing conditions such as temperature and pressure .

3-Cyano-5-(3,5-difluorophenyl)phenol has diverse applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: Investigated for potential biological activities, particularly in antimicrobial and anticancer research.

- Medicine: Explored for use in drug development and pharmaceutical formulations.

- Industry: Utilized in producing specialty chemicals and materials with tailored properties .

Studies on the interactions of 3-Cyano-5-(3,5-difluorophenyl)phenol with biological systems indicate that it may inhibit specific enzymes or receptors involved in disease pathways. Detailed mechanistic studies are necessary to elucidate these interactions fully and understand their implications for therapeutic applications .

Several compounds share structural similarities with 3-Cyano-5-(3,5-difluorophenyl)phenol. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Cyano-4-(3,4-difluorophenyl)phenol | Similar cyano and difluorophenyl groups | Different positioning of fluorine atoms |

| 3-Cyano-5-(2,4-difluorophenyl)phenol | Contains a cyano group and difluorophenyl moiety | Variations in fluorine placement affect reactivity |

| 3-Cyano-5-(4-fluorophenyl)phenol | Contains a single fluorine atom | Simpler structure may lead to different biological activity |

Uniqueness: The unique positioning of the cyano and difluorophenyl groups in 3-Cyano-5-(3,5-difluorophenyl)phenol influences its reactivity and interactions compared to similar compounds. This specificity makes it a valuable target for research focused on developing new therapeutic agents .